N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
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Overview
Description
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with a methoxyphenyl group and a morpholine-4-sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholine-4-sulfonyl group can enhance solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzoxazole
- N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzothiazole
Uniqueness
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMIPRWIDYYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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